molecular formula C8H16N2O4 B1230266 5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid

5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid

Cat. No.: B1230266
M. Wt: 204.22 g/mol
InChI Key: ZQKXJZFWRBQTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

5-amino-2-(1-carboxyethylamino)pentanoic acid

InChI

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)

InChI Key

ZQKXJZFWRBQTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(CCCN)C(=O)O

Synonyms

B(2)-(D-1-carboxyethyl)-L-ornithine
octopinic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g of D-octopine in 100 ml of 1M NaOH was heated at 100° C. for 12-20 hr. The solution was evaporated to dryness to remove the ammonia and then dissolved in water. The pH was adjusted to 0.89 with 6M HCl and the solution was applied to a column of 200 g of Dowex-50 (H+ -form). The column was washed with water and then developed with 10% (v/v) aqueous ammonium hydroxide. The fractions that contained ninhydrin-positive material after removal of ammonia were combined, evaporated to dryness on a rotary evaporator, and then dissolved in 100 ml of water. The pH was adjusted to 5.2 with 3M HCl. After the addition of 5 volumes of ethanol, the solution was left at 0°-5° C. for 24 to 48 hr. A white solid was collected by filtration in an amount of 11.1 g, and identified as octopinic acid (67% yield, 99% pure). The absence of significant racemization at the chiral carbon atoms is supported by the fact that the product gave a single peak by HPLC in the 80% methanol in water, partisil SAX column solvent system that separates D-octopinic acid from L-allooctopinic acid and by its optical rotation ((α)D22 =20°, C 0.5, H2O; publ. 19°).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

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